Hafnium(4+);methanidylbenzene

Descripción

Contextualization within Group 4 Organometallics

Tetrabenzylhafnium (B8690564) is a key member of the Group 4 (Ti, Zr, Hf) tetrabenzyl complexes, which are fundamental in organometallic chemistry. thieme-connect.de The chemistry of organohafnium compounds often mirrors that of their zirconium counterparts, though they are typically more stable both thermally and chemically. thieme-connect.de This stability makes hafnium complexes valuable for mechanistic and structural studies that can provide insights into the broader group. thieme-connect.de

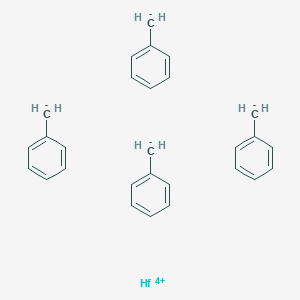

The structure of tetrabenzylhafnium involves a hafnium center coordinated to the four benzyl (B1604629) ligands. A notable feature of these Group 4 benzyl complexes is the interaction between the metal center and the aromatic ring of the benzyl group. smolecule.comnih.gov This results in a distorted tetrahedral geometry around the metal. Specifically, the benzyl ligands can exhibit η²-coordination, where the phenyl ring interacts with the hafnium atom, leading to shorter-than-expected distances between the metal and the aromatic carbons. nih.gov This interaction is crucial for understanding their reactivity and role as catalyst precursors. smolecule.com

| Property | Ti(CH₂Ph)₄ | Zr(CH₂Ph)₄ | Hf(CH₂Ph)₄ |

| Common Name | Tetrabenzyltitanium | Tetrabenzylzirconium | Tetrabenzylhafnium |

| Molecular Weight | 404.4 g/mol | 447.7 g/mol | 543.0 g/mol strem.com |

| Appearance | Red crystals | Yellow crystals | Yellow crystals smolecule.com |

| Metal-Carbon Bond | Covalent with some π-interaction | Covalent with some π-interaction | Covalent with some π-interaction |

Historical Development and Significance of Hafnium Benzyl Chemistry

The field of organozirconium and organohafnium chemistry remained relatively unexplored until the 1970s. thieme-connect.de The synthesis of tetrabenzylhafnium and its zirconium analog marked a significant advancement. A common synthetic route involves the reaction of hafnium tetrachloride (HfCl₄) with a benzylating agent, such as benzylmagnesium chloride (BnMgCl), in an ether solvent at low temperatures. thieme-connect.de

The development of these compounds opened new avenues for investigating the fundamental nature of metal-carbon bonds and the reactivity of Group 4 metals. smolecule.comthieme-connect.de Tetrabenzylhafnium, in particular, has been utilized as a starting material for the synthesis of a variety of other hafnium complexes, including photoluminescent photosensitizers and novel catalytic systems. nih.govacs.orgresearchgate.net Its role as a precursor is facilitated by the relative ease with which the benzyl groups can be displaced in reactions like protonolysis or hydrogenolysis.

Role in Homogeneous and Heterogeneous Catalysis Research

Tetrabenzylhafnium is a versatile precursor for both homogeneous and heterogeneous catalysts, particularly for olefin polymerization. cymitquimica.comamericanelements.comosti.gov The catalyst is at the core of any olefin polymerization process, dictating the properties of the resulting polymer. advancedsciencenews.com

Homogeneous Catalysis: In solution, tetrabenzylhafnium can be activated with co-catalysts, such as trityl borates or methylaluminoxane (B55162) (MAO), to generate highly active "single-site" catalysts for the polymerization of olefins like ethylene (B1197577). cmu.eduacs.org These homogeneous systems are advantageous for mechanistic studies due to their well-defined nature. cmu.edursc.org Research has shown that modifying the ligand environment around the hafnium center, often by reacting tetrabenzylhafnium with specific ligand precursors, can tune the catalyst's activity and the properties of the resulting polymer, such as molecular weight and branching. uni-bayreuth.ded-nb.info For example, the reaction of tetrabenzylhafnium with bis-imine ligands leads to novel imino-amido complexes that are active ethylene polymerization catalysts. researchgate.net

Heterogeneous Catalysis: For industrial applications, homogeneous catalysts are often supported on solid materials to create heterogeneous catalysts, which are easier to handle and separate from the reaction products. cmu.eduhidenanalytical.com Tetrabenzylhafnium is an ideal precursor for this through the techniques of Surface Organometallic Chemistry (SOMC). acs.orgnih.gov In this approach, the hafnium complex is reacted with the surface of a porous support, most commonly silica (B1680970) (SiO₂) that has been dehydroxylated at high temperatures. acs.orgresearchgate.net

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

hafnium(4+);methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C7H7.Hf/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLGRGALOHHVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Hf | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399691 | |

| Record name | tetrabenzylhafnium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31406-67-4 | |

| Record name | tetrabenzylhafnium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabenzylhafnium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hafnium 4+ ;methanidylbenzene and Derived Complexes

Precursor Synthesis and Ligand Preparation Strategies

The synthesis of hafnium benzyl (B1604629) complexes fundamentally relies on the availability of suitable hafnium precursors and the requisite organic ligands. The most common starting material for these syntheses is hafnium tetrachloride (HfCl₄), a versatile precursor that can undergo ligand exchange reactions with various benzylating agents. researchgate.net The purity of HfCl₄ is crucial, as contaminants can significantly impact the yield and purity of the final organometallic product.

The preparation of the benzylating agents themselves is a critical first step. For Grignard and organolithium-based syntheses, benzyl halides (typically benzyl chloride or bromide) are reacted with magnesium or lithium metal, respectively, in an appropriate etheral solvent under inert conditions to generate the corresponding benzylmagnesium halide or benzyllithium (B8763671).

For modified hafnium benzyl complexes, the synthesis of the ancillary ligands is a key preparatory stage. These ligands, which include phenoxyimino, pyridylamido, and imidazolin-2-iminato systems, are typically synthesized through multi-step organic procedures. For instance, pyridylamido ligands are often prepared via the reaction of a deprotonated ligand precursor with a hafnium halide, followed by alkylation. osti.govsemanticscholar.org Similarly, imidazolin-2-iminato ligands are prepared and then reacted with a hafnium precursor like tetrabenzylhafnium (B8690564) to yield the desired complex. rsc.org The synthesis of these intricate ligands allows for the fine-tuning of the electronic and steric properties of the resulting hafnium complexes.

Common Synthetic Pathways to Tetrabenzylhafnium

Tetrabenzylhafnium serves as a fundamental starting material for the synthesis of many other hafnium complexes. Its preparation is most commonly achieved through the reaction of hafnium tetrachloride with a suitable benzylating agent.

Grignard Reagent Approaches

A widely employed method for the synthesis of tetrabenzylhafnium involves the use of benzylmagnesium chloride, a Grignard reagent. In a typical procedure, magnesium turnings are reacted with benzyl chloride in an ether solvent, such as diethyl ether, to form the Grignard reagent. This solution is then reacted with hafnium tetrachloride. One documented method involves adding solid HfCl₄ in batches to the Grignard reagent solution at a controlled temperature, often starting at low temperatures like -40°C. The reaction mixture is then allowed to warm to room temperature. Following the reaction, the solvent is removed, and the product is extracted with a solvent like dichloromethane (B109758) and purified by filtration and concentration to yield tetrabenzylhafnium as a solid. nih.gov Reported yields for this method are in the range of 85-90%. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzylmagnesium chloride | Hafnium tetrachloride | Diethyl ether, Dichloromethane | Addition at -40°C, warm to room temperature | 85-90% | nih.gov |

Organolithium Reagent Utilization

Another effective route to tetrabenzylhafnium employs organolithium reagents, specifically benzyllithium. This method generally involves the reaction of benzyllithium with hafnium tetrachloride. While detailed experimental procedures for this specific reaction are not as commonly reported as the Grignard approach in the reviewed literature, the underlying principle is similar: the nucleophilic benzyl anion displaces the chloride ligands on the hafnium center. The synthesis of tetramethylhafnium, a related compound, has been successfully achieved by reacting methyllithium (B1224462) with hafnium tetrachloride in diethyl ether at low temperatures (-80 to -50°C), suggesting a similar pathway is viable for the benzyl analogue. epa.gov

Salt Elimination Reactions

The synthesis of tetrabenzylhafnium via Grignard or organolithium reagents is a form of salt elimination (or salt metathesis) reaction. In these reactions, the benzylating agent (e.g., benzylmagnesium chloride or benzyllithium) reacts with hafnium tetrachloride, resulting in the formation of the desired tetrabenzylhafnium and a salt byproduct (e.g., magnesium chloride or lithium chloride). The general form of this reaction is:

4 R-M + HfCl₄ → R₄Hf + 4 MCl (where R = benzyl; M = Li, MgX)

The precipitation of the inorganic salt byproduct (MgCl₂ or LiCl) from the organic solvent in which the reaction is typically conducted helps to drive the reaction to completion. This is a common and effective strategy in organometallic synthesis.

Synthesis of Modified and Substituted Hafnium Benzyl Complexes

To modulate the reactivity and properties of hafnium benzyl complexes, ancillary ligands are often introduced. These ligands can influence the steric and electronic environment around the hafnium center, leading to tailored catalytic activities.

Incorporation of Ancillary Ligands (e.g., phenoxyimino, pyridylamido, imidazolin-2-iminato)

Phenoxyimino Complexes: While specific examples for the synthesis of hafnium benzyl complexes with phenoxyimino ligands are not extensively detailed in the provided search results, the synthesis of related hafnium complexes with phenoxy-benzoxazole ligands has been reported. rsc.org This suggests a viable synthetic route would involve the reaction of a pre-synthesized phenoxyimino ligand with tetrabenzylhafnium, leading to the displacement of one or more benzyl groups.

Pyridylamido Complexes: The synthesis of pyridylamido hafnium complexes is well-documented. A common route involves the reaction of a deprotonated pyridylamido ligand with a hafnium precursor, such as tetrakis(dimethylamido)hafnium, followed by alkylation. semanticscholar.org Alternatively, direct reaction of the pyridylamido ligand with tetrabenzylhafnium can lead to the displacement of benzyl groups and the formation of the desired complex. The choice of substituents on the pyridylamido ligand allows for the synthesis of a wide range of complexes with varying steric bulk and electronic properties. osti.govsemanticscholar.org

Imidazolin-2-iminato Complexes: Mono-substituted imidazolin-2-iminato hafnium(IV) complexes have been synthesized by reacting a neutral imidazolin-2-imine with tetrabenzylhafnium in toluene (B28343) at room temperature. rsc.org This reaction results in the displacement of one benzyl group and the formation of a hafnium tribenzyl complex coordinated to the imidazolin-2-iminato ligand. The reaction mixture is typically stirred overnight, and the product can be crystallized from a mixture of toluene and hexane. rsc.org

| Ligand Type | Hafnium Precursor | General Reaction | Reference |

|---|---|---|---|

| Pyridylamido | Tetrabenzylhafnium or Hf(NMe₂)₄ | Ligand protonolysis with displacement of benzyl or amido groups. | osti.govsemanticscholar.org |

| Imidazolin-2-iminato | Tetrabenzylhafnium | Reaction of neutral imine with HfBn₄, displacing one benzyl group. | rsc.org |

Ligand Exchange Protocols

Ligand exchange is a fundamental and widely utilized strategy for the synthesis of hafnium benzyl complexes. This approach involves the substitution of ligands on a hafnium precursor with benzyl groups or the replacement of existing benzyl groups with other desired ligands. The versatility of this method allows for the creation of a diverse range of hafnium complexes with tailored electronic and steric properties.

A primary precursor for these syntheses is hafnium(IV) chloride (HfCl₄). wikipedia.org Its reaction with benzylating agents exemplifies a straightforward ligand exchange. For instance, the salt metathesis reaction between HfCl₄ and benzyl Grignard reagents or other organometallic benzyl sources leads to the formation of tetrabenzylhafnium, Hf(CH₂Ph)₄. wikipedia.org Similarly, cyclopentadienyl (B1206354) ligands can be introduced by reacting HfCl₄ with sodium cyclopentadienide (B1229720) to yield hafnocene dichloride, which can be further functionalized. wikipedia.org

Another significant ligand exchange pathway is protonolysis. This method is particularly effective for introducing bulky ancillary ligands, which can stabilize the hafnium center and modify its reactivity. The reaction of tetrabenzylhafnium with amide proligands, for example, results in the displacement of one or more benzyl groups, liberating toluene as a byproduct. acs.orgacs.orgcdnsciencepub.com This technique has been successfully employed to synthesize a series of amidate-ligated dibenzyl hafnium complexes. acs.orgacs.org For instance, the reaction of Hf(CH₂Ph)₄ with two equivalents of an amide proligand like N-2,6-dimethylphenyl(phenyl)amide yields a stable bis(amidate)–dibenzyl hafnium complex. cdnsciencepub.com A similar protonolysis approach using pyridine (B92270) dipyrrolide ligands (H₂R1PDPR2) with Hf(CH₂Ph)₄ produces (R1PDPR2)Hf(CH₂Ph)₂. nih.gov

The choice of precursor and ligand is critical to the outcome of the reaction, as detailed in the following table.

| Precursor | Exchanging Ligand/Reagent | Product | Reaction Type | Reference |

| HfCl₄ | Benzyl Grignard Reagent | Hf(CH₂Ph)₄ | Salt Metathesis | wikipedia.org |

| Hf(CH₂Ph)₄ | 2,6-dimethylphenylpivaloylamide | [DMP(NO)tBu]₂Hf(CH₂Ph)₂ | Protonolysis | acs.org |

| Hf(CH₂Ph)₄ | H₂MePDPPh | (MePDPPh)Hf(CH₂Ph)₂ | Protonolysis | nih.gov |

| HfCl₄ | (2Z-6Z)-piperidine-2,6-dione (H₃pidiox) + KOH | [Hf₅(μ-OH)₄(OH₂)₄(μ-η¹,η¹,η²-Hpidiox)₄(η¹,η¹,η¹-Hpidiox)₄] | Chelation/Ligand Exchange | nih.gov |

Transmetalation Routes

Transmetalation provides an alternative and powerful route for the formation of hafnium-carbon bonds. This synthetic strategy involves the transfer of a benzyl group from a more electropositive metal to the hafnium center. Organomagnesium compounds are frequently employed as the transfer agents in these reactions. rsc.orgfigshare.com

A clear example of this methodology is the synthesis of hafnium benzyl complexes supported by benzylene-linked [PNP] pincer ligands. In this process, the corresponding hafnium iodide complex, [A]HfI₃, is treated with a magnesium benzyl reagent, such as Bn₂Mg(OEt₂)₂, to yield the desired tribenzyl derivative, [A]HfBn₃. rsc.org This route effectively exchanges the iodide ligands for benzyl groups via an organometallic metathesis reaction.

Transmetalation is also a key step in multi-step syntheses. For instance, the preparation of certain N-heterocyclic carbene (NHC) supported hafnium dibenzyl complexes involves an initial toluene elimination reaction followed by a salt metathesis with benzylmagnesium chloride (PhCH₂MgCl). figshare.com This second step is a classic transmetalation, where the benzyl group is transferred from magnesium to the hafnium center, displacing a remaining labile ligand. figshare.com The general utility of transmetalation from organomagnesium reagents, including those containing NHC ligands, highlights its importance as a convenient method for accessing various transition metal complexes. mdpi.com

| Hafnium Precursor | Transmetalating Agent | Product | Ancillary Ligand Type | Reference |

| [A]HfI₃ | Bn₂Mg(OEt₂)₂ | [A]HfBn₃ | [PNP] Pincer | rsc.org |

| (OCO)Hf(X)₂ (X=labile group) | PhCH₂MgCl | (OCO)Hf(CH₂Ph)₂ | N-heterocyclic carbene | figshare.com |

Challenges and Optimization in Hafnium Benzyl Complex Synthesis

The synthesis of hafnium benzyl complexes is not without its difficulties. Researchers face challenges related to precursor solubility, competing side reactions, and the isolation of pure, crystalline products. acs.orgnih.govhedleylab.com However, targeted optimization strategies have been developed to overcome these obstacles.

One significant challenge is the formation of undesirable intermediates or byproducts. During the synthesis of hafnium oxide nanocrystals from HfCl₄ in benzyl alcohol—a process initiated by ligand exchange—a major obstacle is the formation of a gel. nih.govacs.org Mechanistic studies revealed that this gelation is caused by water produced in situ from an acid-catalyzed etherification of the benzyl alcohol solvent. nih.govacs.org To circumvent this issue, an optimized protocol was developed that incorporates a water scavenger, such as trimethyl orthoformate, which reacts irreversibly with any water formed and prevents the gel phase from appearing. nih.gov

Another challenge arises from the high reactivity and coordination flexibility of the hafnium center. In the synthesis of dibenzyl complexes using a tetradentate amidate ligand, the strong chelate effect can promote the formation of homoleptic species as byproducts, even when a precise 1:1 stoichiometry is used. acs.org This necessitates careful control over reaction conditions to favor the desired product.

The choice of precursor and solvent system is also a critical optimization parameter. The use of the tetrahydrofuran (B95107) (THF) adduct, HfCl₄·2THF, has been shown to improve reaction outcomes by enhancing the precursor's solubility in common organic solvents like benzyl alcohol. nih.gov Furthermore, the selection of the base used in ligand exchange reactions can be crucial for obtaining crystalline material suitable for analysis. In the synthesis of hafnium-oxo clusters, switching from bases like KOH or ⁿBu₄NOH to triethylamine (B128534) (Et₃N) or pyridine was essential for isolating stable, crystalline products. hedleylab.com The general sensitivity of hafnium compounds, which can form colorless oxychlorides in the presence of moisture, further underscores the need for stringent anhydrous conditions throughout the synthetic process. wikipedia.org

| Challenge | Optimization Strategy | Research Finding | Reference |

| Gel formation during synthesis | Use of a water scavenger (trimethyl orthoformate) | Prevents gelation by removing in situ generated water. | nih.gov |

| Low precursor solubility | Use of a THF adduct (HfCl₄·2THF) | Improves solubility in benzyl alcohol, enabling higher precursor concentration. | nih.gov |

| Formation of homoleptic byproducts | Strict stoichiometric control | Mitigates side reactions driven by the chelate effect. | acs.org |

| Difficulty in product crystallization | Screening of different bases (e.g., Et₃N, pyridine) | Facilitated the isolation of crystalline hafnium-oxo clusters. | hedleylab.com |

| Catalyst performance decline at high temp. | Ancillary ligand design | The "hafnium effect" notes a more marked performance decline for hafnocenes vs. zirconocenes at higher temperatures, pointing to a need for robust ligand backbones. | nih.gov |

Reactivity and Reaction Mechanisms of Hafnium 4+ ;methanidylbenzene

Ligand Substitution and Exchange Reactions

Ligand substitution is a fundamental reaction class for tetrabenzylhafnium (B8690564), where one or more benzyl (B1604629) ligands are replaced by other ligands. chemguide.co.ukyoutube.com These reactions are crucial for the synthesis of new hafnium complexes with tailored properties.

Lewis Base Adduct Formation and Equilibria

Tetrabenzylhafnium can react with Lewis bases to form adducts. researchgate.netyoutube.com An example is the reaction with tetrahydrofuran (B95107) (THF), which results in the formation of a monosolvated THF adduct. A study on the bis(amidate)-dibenzyl complex of hafnium, formed from tetrabenzylhafnium, showed that it exists as a monosolvated THF adduct, [(DMP)(NO)(Ph)]2Hf(CH2Ph)2(THF). ubc.caresearchgate.net

The equilibrium between the THF-bound and THF-free species is visually indicated by a color change from red-orange at low temperatures (THF-bound) to pale yellow at high temperatures (THF-free). ubc.caresearchgate.net Variable-temperature NMR experiments have been used to determine the kinetic parameters for the exchange of the THF moiety. ubc.caresearchgate.net

Interactive Data Table: Kinetic Parameters for THF Exchange

| Parameter | Value |

| ΔH‡ (kcal/mol) | 12.3 ± 0.8 |

| ΔS‡ (cal/mol·K) | -5.4 ± 2.7 |

| ΔG‡ (kcal/mol at 298 K) | 13.9 ± 1.6 |

| k (s⁻¹ at 298 K) | 1.8 |

Note: Data derived from a study on a bis(amidate)-dibenzyl hafnium complex. ubc.caresearchgate.net

Substitution with Protic Reagents

Tetrabenzylhafnium readily undergoes protonolysis reactions with protic reagents, where a proton from the reagent facilitates the substitution of a benzyl group. youtube.com For instance, the reaction of tetrabenzylhafnium with N-2,6-dimethylphenyl(phenyl)amide leads to the formation of a bis(amidate)-dibenzyl complex. ubc.caresearchgate.net

Similarly, hafnium tribenzyl complexes react with alcohols. The reaction of a mono(bis(diisopropylphenyl)imidazolin-2-iminato) hafnium tribenzyl complex with three equivalents of isopropanol (B130326) results in the facile replacement of the benzyl groups to form the corresponding tri-isopropoxide complex. dntb.gov.ua However, when benzyl alcohol is used, dimeric complexes are obtained. dntb.gov.ua

Carbon-Hydrogen (C-H) Activation Pathways

Hafnium complexes, including those derived from tetrabenzylhafnium, can activate otherwise inert C-H bonds. uni-muenster.de This process is of significant interest in catalysis for the functionalization of hydrocarbons. mdpi.comorganic-chemistry.org

Intramolecular C-H Activation Mechanisms

While direct intramolecular C-H activation of tetrabenzylhafnium itself is not extensively documented, related hafnium complexes exhibit this reactivity. The mechanism often involves the formation of a strained intermediate that subsequently undergoes C-H activation to relieve the strain. For instance, thorium metallacyclopropenes, which are analogous to potential hafnium intermediates, have been shown to undergo selective intramolecular C-H bond activation. nih.gov In these cases, the metallacycle is unstable and converts via an intramolecular C–H bond activation. nih.gov

Intermolecular C-H Activation in Polymerization Contexts

In the context of olefin polymerization, hafnium catalysts can engage in intermolecular C-H activation. A notable example is the hafnium pyridyl-amide olefin polymerization catalyst. It has been proposed that the hafnium alkyl cation initially undergoes monomer insertion into the Hf-naphthyl bond, which permanently modifies the ligand. nih.gov This insertion into the Hf-aryl bond represents a form of intermolecular C-H activation and generates new, highly active olefin polymerization catalysts. nih.gov Theoretical calculations have shown that such insertions into the Hf-aryl bond have lower barriers than corresponding insertions into the Hf-alkyl bond. nih.gov

Benzyl Migration and Rearrangement Reactions

Benzyl groups in hafnium complexes can undergo migration and rearrangement reactions, leading to significant structural changes in the ligand framework. bdu.ac.inwiley-vch.dethermofisher.commsu.eduslideshare.net

A clear example is the reaction of tetrabenzylhafnium with an imino-N-heterocyclic carbene precursor. This reaction results in a triple benzyl migration from the hafnium center to the carbene ligand. rsc.org This process leads to the formation of a hafnium eneamido-amidinate complex. rsc.org The driving force for such rearrangements is often the formation of a thermodynamically more stable product. msu.edu

Ligand-Assisted Benzyl Migration

One of the notable reactive pathways for tetrabenzylhafnium involves the migration of its benzyl ligands to a coordinated ligand. This process, often facilitated by the nature of the ancillary ligand, can lead to significant structural rearrangements of the complex. A striking example of this is the reaction of tetrabenzylhafnium with an imino-N-heterocyclic carbene (NHC) ligand. In this transformation, a sequence of three benzyl migrations from the hafnium center to the ligand occurs. This results in the complete removal of the carbene carbon from the ligand framework, a process referred to as "decarbonization". The final product is a novel eneamido-amidinato hafnium complex. Such ligand-assisted migrations highlight the dynamic nature of the hafnium-carbon bond and the potential for intricate ligand modifications.

The reaction of tetrabenzylhafnium with 1,3-bis(3,5-di-tert-butyl-2-hydroxyphenyl)imidazolinium chloride also demonstrates benzyl migration, leading to the formation of a hafnium-NHC chloro benzyl derivative. This reaction proceeds with the elimination of three equivalents of toluene (B28343), indicating the transfer of three benzyl groups.

Mechanistic Studies of Migration Processes

Mechanistic investigations into benzyl migration from hafnium centers reveal a stepwise process. In the case of the "decarbonization" of the imino-NHC ligand, the reaction proceeds through three sequential benzyl migrations. This multi-step migration transforms the initial ligand into a new eneamido-amidinato scaffold. The exact mechanism is thought to involve nucleophilic attack of the carbene carbon on the hafnium-bound benzyl group, followed by rearrangement.

The solvent can play a crucial role in promoting these migration reactions. For instance, in the reaction of tetrabenzylhafnium with an imidazolinium proligand, the use of a coordinating solvent like tetrahydrofuran (THF) leads to the quantitative formation of a rearranged monomeric THF adduct. This suggests that solvent coordination to the metal center can facilitate the migratory insertion of the benzyl group.

σ-Bond Metathesis Reactions

Sigma (σ)-bond metathesis is a characteristic reaction of d⁰ transition metal complexes like Hafnium(4+);methanidylbenzene. This concerted, non-oxidative process involves the exchange of σ-bonded ligands between the metal center and a substrate. The reaction is believed to proceed through a four-centered transition state. For hafnium silyl (B83357) complexes, exchange reactions have been shown to occur via a σ-bond metathesis mechanism.

The electrophilicity of the metal center significantly influences the rate of σ-bond metathesis. Studies on cationic hafnocene complexes have demonstrated that increasing the cationic character of the hafnium center enhances its reactivity towards σ-bond metathesis with a variety of bonds. This principle can be extended to tetrabenzylhafnium, where the generation of a more electrophilic hafnium center, for instance through the use of a co-catalyst, would be expected to facilitate σ-bond metathesis reactions with substrates such as silanes and hydrocarbons.

Table 1: Factors Influencing σ-Bond Metathesis in Hafnium Complexes

| Factor | Influence on Reactivity | Mechanistic Implication |

| Metal Electrophilicity | Increased electrophilicity enhances reactivity. | Facilitates the formation of the four-centered transition state. |

| Ligand Steric Bulk | Increased steric hindrance can impede the reaction. | Steric clashes in the transition state can increase the activation energy. |

| Substrate Bond Strength | Weaker substrate σ-bonds react more readily. | Lower energy barrier for bond cleavage in the transition state. |

Reactions with Small Molecules (e.g., CO, H₂)

The interaction of this compound and its derivatives with small molecules like carbon monoxide (CO) and hydrogen (H₂) is of significant interest, particularly in the context of catalysis. Carbon monoxide can act as an inhibitor or poison for various catalytic processes. In the context of Ziegler-Natta polymerization, where hafnium-based catalysts are employed, CO can interact with the active metal centers, potentially leading to catalyst deactivation. This interaction can disrupt the polymerization process.

Hydrogen is a key reagent in hydrogenation and hydrogenolysis reactions. The benzyl groups in tetrabenzylhafnium can undergo hydrogenolysis, a reaction that involves the cleavage of the carbon-heteroatom bond (in this case, Hf-C) by hydrogen. This process is fundamental in catalytic hydrogenation where benzyl-type protecting groups are removed. While specific studies on the direct hydrogenolysis of tetrabenzylhafnium are not extensively detailed in the provided context, the general principles of benzyl group hydrogenolysis are well-established for various transition metal catalysts.

Pathways of Complex Decomposition and Deactivation

The stability of this compound and its catalytic derivatives is a critical factor in their practical applications. Decomposition and deactivation pathways limit the lifetime and efficiency of these complexes. One significant factor is thermal stability. Studies on related hafnium precursors, such as tetrakis(ethylmethylamino)hafnium (TEMAHf), have shown that thermal decomposition can occur at elevated temperatures, leading to the breakdown of the complex. For TEMAHf, rapid decomposition is observed in the temperature range of 275°C–300°C. While the exact thermal decomposition temperature for tetrabenzylhafnium may differ, it is expected to have a finite thermal stability.

In the context of olefin polymerization, hafnium-based catalysts, particularly hafnocenes, exhibit a performance decline at higher temperatures. nih.gov This deactivation is often more pronounced for hafnium catalysts compared to their zirconium analogues. nih.gov The deactivation pathways can be complex and may involve several mechanisms:

Thermal Degradation: At elevated temperatures, the catalyst structure can degrade, leading to a loss of active sites.

Ligand Modification/Dissociation: The ligands supporting the hafnium center can undergo unwanted reactions or dissociate from the metal, leading to inactive species.

Bimolecular Reactions: Interactions between two catalyst molecules can lead to deactivation.

Table 2: Common Deactivation Pathways for Hafnium-Based Catalysts

| Deactivation Pathway | Description | Consequence |

| Thermal Degradation | Breakdown of the complex structure due to high temperatures. | Loss of active catalytic sites. |

| Poisoning | Strong binding of impurities (e.g., CO) to the active site. | Blocking of the active site, preventing substrate coordination. |

| Fouling | Deposition of solid materials (e.g., polymers) on the catalyst surface. | Physical blockage of active sites. |

Catalytic Applications of Hafnium 4+ ;methanidylbenzene and Derived Species

Olefin Polymerization and Copolymerization

Hafnium-based catalysts, derived from benzyl (B1604629) precursors, are highly effective in the polymerization and copolymerization of olefins such as ethylene (B1197577) and propylene (B89431). These single-site catalysts offer precise control over polymer architecture, leading to materials with specific properties. The performance of these catalysts is intricately linked to the generation of the active site, the choice of cocatalyst, the reaction mechanism, and the ligand environment around the hafnium center.

Active Site Generation from Benzyl Precursors

The neutral hafnium tetrabenzyl complex and its ligated derivatives, such as hafnium tribenzyl or dibenzyl compounds supported by ancillary ligands, are not themselves active for polymerization. figshare.comfigshare.com They are considered precatalysts that require an activation step to generate the catalytically active species. This activation involves the conversion of the neutral hafnium complex into a coordinatively unsaturated, electrophilic cationic hafnium alkyl species.

The primary step in activation is the abstraction of a benzyl anion (CH₂Ph⁻) from the hafnium center by a cocatalyst. figshare.com This process results in the formation of a hafnium cation, [LₙHf(CH₂Ph)₃]⁺ or a related species, which possesses a vacant coordination site. This vacant site is crucial for the coordination of an incoming olefin monomer, which is the first step of the polymerization process.

In some systems, particularly with pyridyl-amide ligands, a unique activation mechanism has been identified where the first monomer unit inserts into the hafnium-aryl bond of the ligand itself, rather than the hafnium-alkyl (e.g., benzyl or methyl) bond. nih.govresearchgate.net This "ligand modification" permanently alters the catalyst structure and generates the true, highly active polymerization catalyst. nih.gov Theoretical calculations have shown that the energy barrier for insertion into the Hf-aryl bond can be lower than for insertion into the Hf-alkyl bond. nih.gov

Role of Cocatalysts (e.g., MAO, Boranes) in Activation

Cocatalysts are essential for activating the hafnium benzyl precatalysts. acs.org Their main function is to abstract a hydrocarbyl (benzyl) group to generate the active cationic hafnium center and to provide a weakly coordinating or non-coordinating anion that stabilizes this cation without permanently binding to it. acs.orgrsc.org Common cocatalysts fall into two main categories: aluminoxanes and borane/borate compounds.

Methylaluminoxane (B55162) (MAO): MAO is a widely used activator that can alkylate the precatalyst and abstract a ligand to form the active cation. google.com However, a large excess of MAO is often required, and its exact structure is not well-defined. nih.gov In some hafnium systems, MAO has been found to result in lower catalytic performance compared to other activators. rsc.orgrsc.org

Boranes and Borates: Strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, can directly abstract a benzyl group to form a cationic hafnium species and a [PhCH₂B(C₆F₅)₃]⁻ anion. figshare.com More commonly, borate compounds such as trityl tetrakis(pentafluorophenyl)borate, [Ph₃C]⁺[B(C₆F₅)₄]⁻, are used. acs.orgacs.org In this case, the highly reactive trityl cation [Ph₃C]⁺ abstracts the benzyl group from the hafnium precatalyst, leaving the bulky, non-coordinating [B(C₆F₅)₄]⁻ anion to stabilize the active hafnium cation. acs.org The choice of cocatalyst is critical, as it can significantly influence catalyst productivity, polymer molecular weight, and the stability of the active species. rsc.orgrsc.org

Mechanistic Insights into Olefin Insertion and Chain Propagation

The generally accepted mechanism for olefin polymerization catalyzed by Group 4 metal complexes, including hafnium, is the coordination-insertion mechanism. The process begins after the generation of the active hafnium cation, [LₙHf-R]⁺ (where R is the initial alkyl group, such as benzyl or the growing polymer chain).

Olefin Coordination: An olefin monomer coordinates to the vacant site on the electrophilic hafnium center.

Migratory Insertion: The coordinated olefin then inserts into the Hf-R bond via a four-membered transition state. This step extends the alkyl chain by one monomer unit and regenerates the vacant coordination site. acs.org

Chain Propagation: This cycle of coordination and insertion repeats, leading to the growth of the polymer chain.

For some hafnium catalysts with specific ligand architectures, such as pyridyl-amide systems, the initial olefin insertion occurs into a Hf-Aryl bond on the ligand framework. nih.govresearchgate.net This initial step modifies the catalyst, and subsequent insertions proceed into the newly formed Hf-alkyl bond. This can lead to complex polymerization behavior, including the formation of polymers with bimodal molecular weight distributions if multiple active species are generated. nih.gov

Chain Transfer Reactions and Their Impact on Polymer Properties

Chain transfer reactions are crucial processes that terminate the growth of one polymer chain and start a new one, allowing a single catalyst center to produce multiple polymer molecules. These reactions significantly influence the molecular weight of the final polymer. nih.gov The main chain transfer pathways for hafnium-based catalysts are:

β-Hydride Elimination (BHE): This is a common chain termination process where a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the hafnium center. mdpi.com This releases the polymer as a macromolecule with a vinyl end group and forms a hafnium-hydride species, which can then initiate a new polymer chain. BHE is more prevalent at higher temperatures and is a key factor in limiting the polymer's molecular weight. nih.govmdpi.com

Chain Transfer to Monomer: The growing polymer chain can be transferred directly to an incoming monomer molecule.

Chain Transfer to Cocatalyst: When organoaluminum or organozinc compounds are present (either as cocatalysts or scavengers), the growing polymer chain can be transferred from the hafnium center to the aluminum or zinc atom. acs.orgsci-hub.stfigshare.com This process, known as coordinative chain transfer polymerization (CCTP), can be reversible and allows for the synthesis of polymers with narrow molecular weight distributions and controlled end-groups. sci-hub.stmdpi.com The rate of chain transfer to agents like diethylzinc (ZnEt₂) or triethylaluminum (AlEt₃) can be manipulated to control polymer molecular weight. acs.orgacs.orgresearchgate.net The efficiency of this transfer can be influenced by the steric bulk of the alkyl groups on the chain transfer agent. figshare.comacs.org

The dominant chain transfer pathway depends on the catalyst structure, cocatalyst, monomer, and reaction conditions, particularly temperature. nih.gov

Ligand Effects on Catalyst Activity and Selectivity

The ancillary ligands supporting the hafnium center play a paramount role in determining the catalyst's behavior. researchgate.net By systematically modifying the ligand's electronic and steric properties, one can fine-tune the catalyst's activity, thermal stability, comonomer incorporation capability, and the resulting polymer's molecular weight and microstructure. nih.govacs.org

Activity and Stability: Ligands like amidoquinolines and pyridyl-amides can create highly active and thermally stable catalysts capable of operating at elevated temperatures (e.g., 120-140 °C), which is crucial for industrial solution-phase polymerization. figshare.comacs.org Pincer-type ligands also confer high stability due to their tight, inflexible binding to the metal center. mdpi.com

Molecular Weight: Hafnium catalysts generally tend to produce polymers with higher molecular weights compared to their zirconium analogues under similar conditions, a phenomenon attributed to the stronger Hf-C bond which disfavors chain transfer reactions. nih.gov Ligand design can further enhance this capability. For instance, certain hafnium amidoquinoline complexes are known to produce polymers with ultrahigh molecular weights. figshare.comacs.org

Comonomer Incorporation: The ligand structure influences the catalyst's ability to copolymerize ethylene with α-olefins like 1-octene (B94956). Electron-donating ligands can improve comonomer incorporation. researchgate.net The geometry of the ligand pocket around the active site affects the selectivity for different monomers.

Stereoselectivity: For the polymerization of α-olefins like propylene and 4-methylpentene, the ligand framework dictates the stereochemistry of monomer insertion, leading to isotactic or syndiotactic polymers. Pyridylamido hafnium catalysts, for example, have been shown to produce highly isotactic poly(4-methylpentene) with very high melting temperatures. rsc.org

The performance of various hafnium benzyl-derived catalysts with different ligand systems is summarized in the table below.

Ring-Opening Polymerization (ROP) of Cyclic Esters

While extensively used for olefin polymerization, hafnium complexes derived from tetrabenzylhafnium (B8690564) are also effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, which produces biodegradable aliphatic polyesters like polylactide (PLA) and polycaprolactone (PCL). mdpi.com The high oxophilicity of hafnium makes it well-suited for interacting with the carbonyl group of the ester monomer, facilitating ring-opening.

The synthesis of active ROP catalysts can be achieved by reacting tetrabenzylhafnium with appropriate ligands. For example, mono(imidazolin-2-iminato) hafnium tribenzyl complexes have been synthesized by reacting Hf(CH₂Ph)₄ with one equivalent of an imidazolin-2-imine ligand. mdpi.com These resulting complexes have demonstrated catalytic activity for the ROP of both ε-caprolactone and rac-lactide. The polymerization is thought to proceed via a coordination-insertion mechanism, where the ester coordinates to the hafnium center, followed by nucleophilic attack by an initiator (e.g., an alkoxide group) and cleavage of the ester's acyl-oxygen bond.

Some of these hafnium-based systems can facilitate living and immortal polymerization, allowing for the synthesis of block copolymers such as PCL-b-PLA. mdpi.com Although the variety of hafnium catalysts explored for ROP is less extensive than for other metals, the successful application of tetrabenzylhafnium derivatives demonstrates their potential in creating catalysts for sustainable polymers. mdpi.comnih.gov

Mechanism of ROP via Hafnium Benzyl Complexes

The ring-opening polymerization (ROP) of cyclic esters, such as lactides and ε-caprolactone, initiated by hafnium benzyl complexes is a significant area of research in the development of biodegradable polyesters. mdpi.com The most commonly accepted mechanism for this type of polymerization is the coordination-insertion mechanism. mdpi.com This process can be broken down into several key steps:

Initiation: The polymerization is typically initiated by an alkoxide species, which can be generated in situ from the hafnium benzyl precursor. For instance, in the presence of an alcohol (ROH), the benzyl groups on the hafnium center can be replaced by alkoxy groups to form the active catalyst. mdpi.com The cyclic ester (monomer) then coordinates to the electrophilic hafnium center through its carbonyl oxygen.

Insertion: Following coordination, the nucleophilic alkoxide group on the hafnium center attacks the carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the hafnium-alkoxide bond. This step forms a new, elongated hafnium alkoxide species.

Propagation: The newly formed hafnium alkoxide can then coordinate with another monomer molecule, and the insertion process is repeated. This chain propagation continues, leading to the growth of the polymer chain. Each insertion step adds one monomer unit to the growing polymer chain, which remains attached to the hafnium center.

Termination: The polymerization can be terminated by the introduction of a quenching agent, such as an acid or water, which cleaves the polymer chain from the hafnium center.

In some cases, with specific ligands, an alternative initiation pathway has been proposed. For example, with mono(imidazolin-2-iminato) hafnium tribenzyl complexes, it is suggested that the reaction can proceed through the formation of an enolate hafnium species, which then rapidly isomerizes to the active alkoxo complex that initiates the polymerization. mdpi.com

Influence of Ligand Sterics on ROP Performance

The ancillary ligands attached to the hafnium center play a crucial role in determining the catalytic performance of the complex in ring-opening polymerization. The steric bulk of these ligands can significantly influence the activity of the catalyst, the control over the polymerization, and the properties of the resulting polymer.

The steric hindrance around the metal center, often quantified by the cone angle of the ligand, is a key factor. mdpi.com An increase in the steric bulk of the ligands can lead to several effects:

Coordination Environment: Bulky ligands can restrict the coordination of the monomer to the hafnium center, which can affect the rate of polymerization. In some cases, increased steric bulk can lead to changes in the nuclearity of the complex, for example, favoring the formation of mononuclear over dinuclear species.

Catalytic Activity: The relationship between ligand sterics and catalytic activity is not always straightforward. In some systems, increasing the steric bulk can enhance the catalytic activity by preventing the formation of inactive catalyst species or by promoting a more favorable coordination environment for the monomer. Conversely, excessive steric hindrance can block monomer access to the active site, thereby reducing the polymerization rate.

Polymer Properties: The steric environment of the catalyst can also influence the stereoselectivity of the polymerization of chiral monomers like lactide, affecting the microstructure (e.g., isotacticity, syndiotacticity, or atacticity) of the resulting polymer.

The electronic properties of the ligands, in conjunction with their steric effects, also play a significant role. Electron-donating ligands can increase the electron density at the hafnium center, which can influence its oxophilicity and reactivity towards the carbonyl group of the monomer. mdpi.com

The following table illustrates the effect of ligand substituents on the catalytic activity of hafnium complexes in the ROP of lactide.

| Ligand Substituent | Catalyst Activity | Reference |

| Electron-donating groups | Reduced activity | rsc.org |

| Increased steric hindrance | Increased energy barrier for ring-opening | researchgate.net |

Other Catalytic Transformations (e.g., Hydroamination, C-C Coupling)

Beyond ring-opening polymerization, hafnium complexes, including those with benzyl ligands or derived from them, have shown potential in other catalytic transformations.

Hydroamination:

The addition of an N-H bond of an amine across a C-C multiple bond, known as hydroamination, is an atom-economical method for the synthesis of amines. Group 4 metal complexes, including those of hafnium, are known to catalyze this reaction. researchgate.net While specific studies focusing solely on hafnium benzyl complexes for hydroamination are not extensively detailed in the provided search context, the general activity of hafnium complexes in this area suggests the potential for such applications. The catalytic cycle for hydroamination with early transition metals is proposed to involve the formation of a metal-amide bond followed by the insertion of the unsaturated substrate.

C-C Coupling:

The application of hafnium benzyl complexes in direct C-C coupling reactions is less common. However, hafnium species have been utilized as components in catalytic systems for C-C bond formation. For example, hafnocene difluoride has been used as a precursor to a hafnium hydride species in a palladium-catalyzed reductive coupling of terminal alkynes with aryl iodides to form trans-alkenes. nih.gov In this system, the hafnium species facilitates a hydrohafnation step, and the resulting alkenyl hafnium species undergoes transmetalation with a palladium complex to complete the C-C coupling. nih.gov This demonstrates the potential of hafnium complexes to participate in C-C bond-forming reaction sequences, even if not as the primary C-C coupling catalyst.

Advanced Characterization Methodologies for Reactive Intermediates

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy allows for the real-time observation of a chemical reaction as it proceeds, providing a direct window into the dynamic changes in molecular structure and concentration. nih.gov This approach is paramount for identifying short-lived intermediates and understanding the sequence of elementary steps that constitute a reaction mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of reactions in the solution phase. chemrxiv.orgacs.orguea.ac.uk By acquiring spectra at regular intervals, researchers can track the disappearance of reactants and the formation of products and intermediates, allowing for detailed kinetic analysis. chemrxiv.org

In the context of hafnium chemistry, ¹H NMR has been effectively used to monitor the complex series of reactions occurring when a hafnium precursor, HfCl₄, is heated in benzyl (B1604629) alcohol to synthesize hafnium oxide nanocrystals. nih.gov Researchers tracked the reaction by taking aliquots at various temperatures and analyzing the supernatant. nih.gov The ¹H NMR spectra provided clear, distinguishable resonances for the methylene (B1212753) (CH₂) protons of benzyl alcohol and its primary etherification product, dibenzyl ether, in the region between 4.4 and 4.8 ppm. nih.gov This allowed for the precise quantification of these species as the reaction progressed. A third key species, benzyl chloride, formed from the reaction of benzyl alcohol with HCl byproduct, was also identified and monitored. nih.gov

The data revealed that after 30 minutes at the reaction temperature of 220 °C, the etherification reached equilibrium. nih.gov These real-time measurements are critical for building a comprehensive mechanistic picture, linking the formation of organic byproducts to the in-situ generation of water, which in turn drives the hydrolysis and condensation of the hafnium species. nih.gov

Table 1: Quantitative ¹H NMR Analysis of Side Products in Hafnium-Benzyl Alcohol Reaction

| Compound | Equivalents Relative to Hafnium (after 30 min at 220°C) |

|---|---|

| Dibenzyl Ether | 14.6 ± 0.2 |

| Benzyl Chloride | 3.5 ± 0.3 |

Data derived from studies on the synthesis of HfO₂ from a hafnium precursor in benzyl alcohol. nih.gov

The detection of transient or intermediate species is a significant challenge in mechanistic chemistry due to their low concentration and short lifetimes. Advanced spectroscopic techniques are employed to probe the structure of these fleeting molecules. In the study of hafnium-benzyl systems, organometallic intermediates have been successfully isolated and characterized using a combination of NMR spectroscopy and X-ray diffraction. nih.gov

One powerful in-situ technique for probing the immediate coordination environment of a metal center is Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. nih.gov This method provides information on the types of neighboring atoms, their distance from the central atom, and their coordination number. During the synthesis of hafnium oxide from HfCl₄ in benzyl alcohol, EXAFS was used to follow the evolution of the hafnium coordination sphere during heating. nih.gov At room temperature, the analysis showed that the hafnium center was coordinated to both oxygen and chlorine atoms, with Hf-O and Hf-Cl bond distances of 2.30 Å and 2.43 Å, respectively. nih.gov As the temperature increased, EXAFS data revealed a gradual replacement of chloride ligands with oxygen-based ligands, signaling the formation of transient hafnium alkoxide or oxychloride species long before the final oxide product is formed. nih.gov This direct observation of the changing hafnium environment is crucial for confirming the proposed ligand exchange and hydrolysis steps in the reaction mechanism. nih.gov

Crystallographic Studies of Precatalysts and Post-Reaction Products

The synthesis of photoluminescent hafnium complexes from tetrabenzylhafnium (B8690564) (HfBn₄) was shown to proceed through key organometallic intermediates. nih.gov The structure of one such intermediate, (MePDPPh)HfBn₂, was determined by single-crystal X-ray diffraction. acs.org The analysis revealed a five-coordinate hafnium center with two η²-bound benzyl ligands. acs.org This specific binding mode, where the benzyl ligand interacts with the metal center through both the methylene carbon and an aromatic carbon, provides critical insight into the structure of the active species before subsequent reaction steps. acs.org

Crystallography is equally important for identifying the final, often inorganic, products of the organometallic species. In the synthesis of hafnium oxide nanocrystals from a hafnium precursor in benzyl alcohol, powder X-ray diffraction (XRD) was used to identify the crystalline phase of the post-reaction product. nih.gov The analysis confirmed the formation of hafnium oxide (HfO₂) with a monoclinic crystal structure, providing definitive characterization of the reaction's endpoint. nih.govmaterialsproject.org

Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation

Deuterium labeling is a classic and powerful technique used to trace the pathways of atoms and functional groups throughout a chemical reaction. chem-station.compkusz.edu.cn By selectively replacing a hydrogen atom with its heavier isotope, deuterium (D), researchers can track the fate of that specific position within a molecule. nih.gov The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can also provide evidence for which bonds are broken or formed in the rate-determining step of a reaction. pkusz.edu.cnresearchgate.net

This method involves synthesizing a starting material with a deuterium label at a strategic position—for instance, at the benzylic position of a methanidylbenzene ligand (Hf-CD₂Ph). The reaction is then carried out, and the products are analyzed by techniques such as NMR spectroscopy or mass spectrometry to determine the location of the deuterium label. researchgate.netchemrxiv.org

For example, if a reaction is proposed to proceed via C-H bond activation at the benzyl ligand, observing the scrambling or transfer of deuterium from that position would provide strong evidence for this mechanistic step. researchgate.net While it is a foundational technique in the study of organometallic reaction mechanisms, including C-H activation and polymerization, specific examples of its application to elucidate the reaction pathways of Hafnium(4+);methanidylbenzene complexes are not prominent in recent literature. americanelements.combeilstein-journals.org Nonetheless, it remains a vital tool for providing definitive evidence of bond-making and bond-breaking events that cannot be observed directly. chem-station.com

Computational Chemistry and Mechanistic Elucidation of Hafnium 4+ ;methanidylbenzene Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Research on hafnium pyridyl-amido polymerization catalysts has shown that DFT is crucial for elucidating the initiation steps of polymerization. researchgate.net For instance, in cationic hafnium complexes featuring both Hf-Aryl and Hf-Alkyl bonds, DFT calculations have demonstrated that the initial insertion of an α-olefin monomer preferentially occurs at the Hf-Aryl bond. researchgate.net This computational finding explains experimental observations and is critical for understanding how the active catalytic species is generated. researchgate.net Similarly, DFT has been used to investigate the structures of possible precursor complexes in the synthesis of hafnium oxide nanocrystals from precursors like HfCl₄–x(OBn)ₓ·2THF, providing structural data that is challenging to obtain experimentally. nih.govacs.org

The identification and characterization of transition states are fundamental to understanding reaction kinetics. DFT calculations allow for the precise location of transition state structures on the potential energy surface and the calculation of activation energy barriers. This analysis is key to determining the kinetically favored reaction pathway among several possibilities.

In the context of hafnium-catalyzed olefin polymerization, transition state analysis helps to explain the stereoselectivity of the process. Low-temperature polymerization experiments combined with DFT studies have been used to characterize the kinetically favored diastereomer formed after the first migratory insertion of a monomer. researchgate.net By comparing the activation barriers for different insertion pathways, researchers can predict which stereoisomer of the polymer will be predominantly formed. Although comprehensive benchmarks are still being developed, DFT has proven to be a powerful tool for interpreting complex reaction mechanisms in homogeneous catalysis. nih.gov

A major goal of computational studies is to predict how changes in the ligand framework or substrate will affect the reactivity of the catalyst and the selectivity of the reaction. DFT calculations have been successful in predicting the stereoselectivity of polymerization reactions catalyzed by hafnium complexes. nih.gov

For example, DFT studies on hafnium pyridyl-amido systems have been used to explain the formation of isotactic polypropylene. researchgate.net These calculations reveal the subtle interplay of steric and electronic factors within the catalyst's coordination sphere that dictates the facial selectivity of olefin insertion. The models can rationalize why certain catalyst precursors, despite their initial symmetry, lead to highly stereoregular polymers. researchgate.net The ability to computationally screen different ligand modifications for their potential impact on selectivity is a significant advantage in the rational design of new catalysts. While no single computational protocol is universally superior, certain functionals, such as B3PW91 combined with empirical dispersion corrections, have shown good performance in predicting stereocontrol for several catalyst systems. nih.gov

| Computational Study Focus | System | Key Findings | Reference |

| Reaction Pathway | Hafnium pyridyl-amido catalysts + α-olefins | Initial monomer insertion occurs preferentially into the Hf-Aryl bond over the Hf-Alkyl bond. | researchgate.net |

| Precursor Structure | HfCl₄–x(OBn)ₓ·2THF | DFT used to obtain structures of possible precursor complexes in solution. | nih.govacs.org |

| Stereoselectivity | Prototypical transition-metal catalysts | The B3PW91 functional with D3 dispersion corrections performs well in predicting stereocontrol for propylene (B89431) polymerization. | nih.gov |

| Kinetic Product | Hafnium pyridyl-amido catalysts + 1-hexene | DFT studies correctly identify the structure of the kinetically favored diastereomer after monomer insertion. | researchgate.net |

Molecular Dynamics Simulations (if applicable to specific reaction dynamics)

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations offer a way to investigate the dynamic behavior of molecules over time. MD simulations can provide insights into solvent effects, conformational flexibility of ligands, and the dynamics of substrate binding.

Electronic Structure Calculations for Metal-Ligand Interactions

Understanding the nature of the chemical bond between the hafnium center and its ligands is crucial for explaining the catalyst's stability and reactivity. Electronic structure calculations provide detailed information about molecular orbitals, charge distribution, and the covalent versus ionic character of bonds.

Future Directions and Emerging Research Avenues in Hafnium 4+ ;methanidylbenzene Chemistry

Design of Novel Ligand Architectures for Tunable Reactivity and Selectivity

The ligand framework surrounding the hafnium metal center is paramount in dictating the catalyst's performance. The future of hafnium-benzyl catalysis lies in the ability to rationally design and synthesize ligands that can fine-tune the steric and electronic properties of the active site. This allows for precise control over reactivity and selectivity in processes like olefin polymerization. researchgate.netosti.govnih.gov

Research is increasingly focused on non-metallocene, multidentate ligands that offer enhanced thermal stability and predictable control over polymer architecture. researchgate.net For example, pyridylamido-hafnium complexes have shown exceptional performance in producing polyolefins, and modifications to the ligand, such as adding bulky substituents, can significantly influence the catalytic activity and the properties of the resulting polymer. researchgate.netacs.org The synthesis of C1-symmetric tert-butyl substituted pyridylamido hafnium catalysts has demonstrated intriguing performance in the polymerization of ethylene (B1197577), α-olefins, and styrene. researchgate.net

Another promising strategy involves the use of quinoline-phenoxyimine tridentate ligands, which are synthesized through a straightforward condensation reaction. These ligands are designed to improve the thermostability of the resulting hafnium catalysts, making them suitable for high-temperature polymerization processes. researchgate.net The development of amido-quinoline-based hafnium complexes has also yielded catalysts with high thermal stability and a notable capability for incorporating 1-octene (B94956), leading to the production of polyolefin elastomers. researchgate.net

The table below illustrates how different ligand architectures can influence the catalytic properties of hafnium complexes in olefin polymerization.

| Ligand Type | Key Structural Feature | Impact on Catalysis |

| Pyridylamido | Bulky bridgehead substituents | Controls macromolecular architecture, influences activity and comonomer incorporation. researchgate.netosti.gov |

| Quinoline-Phenoxyimine | Tridentate, rigid structure | Enhances thermal stability for high-temperature applications. researchgate.net |

| Amidate | N,O-chelating | Forms stable, characterizable hafnium-benzyl complexes. ubc.caubc.ca |

| N-Heterocyclic Carbene (NHC) | Tridentate, bis-phenolate | Creates highly selective catalysts for copolymerization reactions. researchgate.net |

The systematic modification of these ligand frameworks allows researchers to build quantitative structure-activity relationships (QSAR), which can accelerate the discovery of catalysts with desired properties, such as enhanced stereoselectivity or molar mass capability, particularly at high polymerization temperatures. nih.gov

Development of Supported and Heterogeneous Hafnium-Based Systems for Catalysis

While homogeneous hafnium-benzyl catalysts offer high activity and selectivity, their separation from the product stream can be challenging and costly. To overcome this, significant research is directed towards immobilizing these complexes onto solid supports, transitioning them into heterogeneous catalysts. osti.gov This approach combines the well-defined nature of single-site homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy recovery and recyclability. osti.govwpmucdn.com

A key strategy involves the chemisorption of organo-hafnium complexes onto supports like sulfated alumina (B75360) (AlS) or sulfated zirconia (ZrS). osti.gov These acidic supports can activate the hafnium precursor to generate a highly active cationic species. Research has shown that both the nature of the support and the ligand architecture on the hafnium complex can dramatically alter catalytic performance. For instance, manipulating the ligand and support in pyridylamido-hafnium systems can enhance polymerization activity up to 10-fold and 1-octene selectivity up to 28-fold. osti.gov

Metal-Organic Frameworks (MOFs) represent another advanced platform for heterogenizing hafnium catalysts. wpmucdn.comnorthwestern.edu The highly porous and crystalline nature of MOFs allows for the uniform distribution and site-isolation of active hafnium centers. wpmucdn.com Hafnium-based MOFs, such as Hf-NU-1000, have demonstrated exceptional catalytic efficiency for reactions like the chemical fixation of CO2 into cyclic carbonates and other epoxide activation reactions. northwestern.edunih.gov The robustness of these hafnium-MOFs allows them to function under demanding conditions and be recycled multiple times without significant loss of activity. northwestern.edu

The table below summarizes different approaches to developing supported hafnium catalysts.

| Support Material | Immobilization Strategy | Key Advantages | Example Application |

| Sulfated Alumina (AlS) | Chemisorption of pyridylamido-Hf complexes | High activity and comonomer selectivity, tunable performance. osti.gov | Ethylene/1-octene copolymerization. osti.gov |

| Sulfated Zirconia (ZrS) | Chemisorption of pyridylamido-Hf complexes | Offers different catalytic patterns compared to AlS. osti.gov | Ethylene polymerization. osti.gov |

| Metal-Organic Framework (MOF) | Incorporation of Hf₆ clusters as nodes | High surface area, uniform active sites, recyclability. northwestern.edunih.gov | CO₂ fixation, epoxide ring-opening. northwestern.edunih.gov |

| Tannic Acid (Natural Polymer) | Coordination with HfCl₄ | Sustainable, renewable support, high stability. rsc.orgrsc.org | Meerwein–Ponndorf–Verley reduction. rsc.orgrsc.org |

Exploration of New Reaction Classes Catalyzed by Hafnium(4+);methanidylbenzene Derivatives

While olefin polymerization remains a major application, the unique reactivity of hafnium-benzyl complexes is being explored for a broader range of chemical transformations. alfachemic.com The Lewis acidity and oxophilicity of the hafnium center make these compounds promising catalysts for various organic reactions. northwestern.edualfachemic.com

One emerging area is the catalysis of reactions involving polar monomers or substrates. For instance, hafnium catalysts are being developed for the ring-opening polymerization of rac-lactide to produce polylactide, a biodegradable polymer. rsc.org In this context, complexes with chiral N-atoms created upon ligand coordination have shown the ability to produce isotactic-rich polylactide. rsc.org

Hafnium-based catalysts are also effective in Friedel-Crafts acylations, Diels-Alder reactions, and condensation reactions between carboxylic acids and alcohols. alfachemic.com Furthermore, hafnium-MOFs have proven to be multifunctional catalysts. For example, Hf-NU-1000 can catalyze the regioselective and enantioretentive formation of 1,2-bifunctionalized systems through the solvolytic ring-opening of epoxides. northwestern.edu Nature-inspired hafnium-MOFs have also been designed to perform tandem reactions, such as the oxidation and functionalization of styrene, where different parts of the framework (the Hf₆ node and a metalloporphyrin strut) work together to achieve a selective transformation. acs.orgnorthwestern.edu

The exploration of N-heterocyclic carbene (NHC) ligands in conjunction with hafnium is also opening new avenues. While well-known for mediating benzoin (B196080) reactions, NHC-hafnium complexes are being investigated for the copolymerization of epoxides like cyclohexene (B86901) oxide with CO₂, aiming to produce polycarbonates. researchgate.netbeilstein-journals.org

Sustainable Synthesis Approaches and Process Intensification

In line with the principles of green chemistry, future research will increasingly focus on the sustainable synthesis of hafnium-benzyl catalysts and the intensification of the processes in which they are used. This involves developing more environmentally friendly synthetic routes to the catalysts themselves and designing reactor technologies that maximize efficiency and minimize waste. abo.fi

One sustainable approach is the use of naturally occurring and renewable materials as ligands or supports. For example, tannic acid, a polyphenol extracted from plants, has been successfully used as a ligand to create a highly efficient and reusable hafnium catalyst for the hydrogenation of carbonyl compounds. rsc.orgrsc.org This strategy reduces reliance on fossil-fuel-derived starting materials for catalyst preparation. rsc.org

Process intensification (PI) aims to develop smaller, safer, and more energy-efficient chemical processes. abo.fi In the context of hafnium-catalyzed reactions, this could involve the use of microreactors or continuous flow reactors, such as trickle bed or spinning disk reactors. tue.nlcapes.gov.br These technologies offer superior mass and heat transfer, which can lead to higher yields, better selectivity, and improved safety, particularly for highly exothermic reactions like polymerization. abo.fitue.nl For example, the intensification of hydrogenation reactions in a trickle bed reactor has demonstrated significantly increased throughput. capes.gov.br Coupling reaction and separation steps, such as in reactive distillation, is another PI strategy that can reduce capital and operating costs. abo.fi The development of robust heterogeneous hafnium catalysts is a key enabler for their use in these advanced reactor systems.

Q & A

Q. How can researchers validate the biocompatibility of hafnium(4+)-methanidylbenzene nanoparticles for drug delivery?

- Answer : Conduct in vitro cytotoxicity assays (e.g., MTT) on human cell lines (e.g., HEK293) and in vivo biodistribution studies using radioactive labeling (⁹⁹mTc). Ensure compliance with ICH guidelines for reproducibility, including batch-to-batch stability testing .

Data Interpretation & Contradictions

Q. Why do discrepancies exist in reported dielectric constants (κ) for hafnium(4+)-methanidylbenzene thin films?

Q. How can conflicting NMR spectra of hafnium(4+)-methanidylbenzene complexes be reconciled?

- Answer : Paramagnetic impurities (e.g., Fe³⁺) broaden peaks; use chelex-treated solvents and inert gloveboxes. Dynamic NMR experiments (VT-NMR) clarify fluxional behavior in ligand coordination .

Tables of Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.